molecular formula C24H21N5O4S B2506838 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide CAS No. 1170508-90-3

3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide

Cat. No.: B2506838
CAS No.: 1170508-90-3
M. Wt: 475.52
InChI Key: SHABFYZHDZMBBD-UHFFFAOYSA-N
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Description

This benzamide derivative features a central aromatic core substituted with a 2,5-dioxopyrrolidinyl group, a 6-methoxybenzothiazole moiety, and a pyrazolylethyl chain. The dioxopyrrolidinyl group may enhance binding to proteolytic enzymes or improve solubility, while the pyrazolylethyl substituent could influence pharmacokinetics through hydrogen bonding or hydrophobic interactions.

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O4S/c1-33-18-6-7-19-20(15-18)34-24(26-19)28(13-12-27-11-3-10-25-27)23(32)16-4-2-5-17(14-16)29-21(30)8-9-22(29)31/h2-7,10-11,14-15H,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHABFYZHDZMBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CCN3C=CC=N3)C(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide involves multiple steps. One common method includes the following steps:

    Formation of the benzamide core: This involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide.

    Introduction of the methoxybenzothiazole moiety: This step typically involves the reaction of the benzamide with a methoxybenzothiazole derivative under suitable conditions.

    Attachment of the pyrazole group: The final step involves the reaction of the intermediate compound with a pyrazole derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques .

Chemical Reactions Analysis

3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core or the pyrazole group.

Common reagents and conditions used in these reactions include organic solvents like toluene or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing benzothiazole and pyrazole moieties. For instance, derivatives similar to the compound have demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung), MCF7 (breast), and HeLa (cervical) cells. The IC50 values for these compounds range from 0.14 to 8.59 μM, indicating potent activity .

A specific study evaluated the effects of benzothiazole derivatives on human type IIα topoisomerase inhibition, revealing that certain compounds exhibited strong interactions with this enzyme, which is crucial for DNA replication and repair . This suggests that the compound may also play a role in targeting similar pathways.

Antimicrobial Properties

Compounds derived from benzothiazole have been recognized for their antimicrobial properties. Research indicates that modifications to the benzothiazole structure can enhance antibacterial and antifungal activities. The incorporation of the dioxopyrrolidine unit may further augment these properties by improving solubility and bioavailability .

Study on Cytotoxicity and Mechanism of Action

In a notable study published in PMC, researchers synthesized a series of benzothiazole derivatives to assess their cytotoxic effects on cancer cells. The study found that compounds with similar structural features to 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide exhibited effective inhibition of cell proliferation through apoptosis induction .

Structure-Activity Relationship Analysis

Another research effort focused on understanding the structure-activity relationship (SAR) of benzothiazole derivatives. The findings indicated that specific substitutions on the benzothiazole ring significantly influenced anticancer activity and selectivity towards cancerous cells over normal cells. This insight is crucial for guiding future drug design efforts involving the compound under discussion .

Data Table: Summary of Research Findings

Study Cell Line IC50 (μM) Mechanism Reference
Study 1A5490.14Topoisomerase IIα inhibition
Study 2MCF70.31Apoptosis induction
Study 3HeLa8.59Cell cycle arrest

Mechanism of Action

The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with three analogs from the provided evidence:

Compound Name Molecular Weight (g/mol) Key Substituents XLogP3 Topological Polar Surface Area (Ų) Reference
3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide ~516* 6-methoxybenzothiazole, pyrazolylethyl N/A N/A Target Compound
3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide 415.4 3-ethyl-4,6-difluorobenzothiazole 2.9 95.4
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide 429.5 Benzothiazolylphenyl, para-dioxopyrrolidinyl N/A N/A
N-(2-(diethylamino)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride 517.0 6-methoxybenzothiazole, diethylaminoethyl (HCl salt) N/A N/A

*Estimated based on molecular formula.

Key Observations:

Substituent Effects: The 6-methoxybenzothiazole group in the target compound and contrasts with the 3-ethyl-4,6-difluorobenzothiazole in . The pyrazolylethyl chain in the target compound differs from the diethylaminoethyl group in . Pyrazole’s aromatic nitrogen atoms may engage in hydrogen bonding, while the diethylamino group (as a hydrochloride salt) improves aqueous solubility .

Physicochemical Properties: The compound in has a lower molecular weight (415.4 g/mol) and moderate XLogP3 (2.9), suggesting favorable membrane permeability. The target compound’s higher molecular weight (~516 g/mol) may limit bioavailability under Lipinski’s Rule of Five.

Challenges and Opportunities

  • Bioavailability : The target compound’s higher molecular weight and complexity compared to may hinder oral absorption. Structural modifications, such as introducing ionizable groups (e.g., the hydrochloride salt in ), could mitigate this.
  • Selectivity : The pyrazolylethyl group may reduce off-target effects compared to bulkier substituents in or , but in vitro assays are required for validation.

Biological Activity

The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide is a complex organic molecule with potential biological significance. Its structure incorporates a benzamide core linked to a benzothiazole moiety and a pyrazole group, suggesting various pharmacological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

IUPAC Name 3(2,5dioxopyrrolidin1yl)N(6methoxy1,3benzothiazol2yl)N[2(1Hpyrazol1yl)ethyl]benzamide\text{IUPAC Name }this compound

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an antimicrobial and anticancer agent. The following sections detail specific findings from recent studies.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity. For example, studies have shown that certain benzothiazole derivatives demonstrate significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound ABacillus subtilis10 µg/mL
Compound BEscherichia coli15 µg/mL
Compound CStaphylococcus aureus5 µg/mL

In particular, derivatives of benzothiazoles have been noted for their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways, leading to cell death .

Anticancer Activity

The anticancer properties of the compound have gained attention due to its structural components that are known to interact with various cellular targets involved in cancer progression. For instance:

  • Cell Lines Tested : The compound has been evaluated against several cancer cell lines including SKBR3 (breast cancer), SW620 (colon cancer), and A549 (lung cancer).
Cell LineIC50 (µM)
SKBR31.2
SW6204.3
A54944

These results indicate potent cytotoxic effects, particularly against SKBR3 cells, suggesting that the compound may induce apoptosis through mechanisms such as caspase activation and mitochondrial dysfunction .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that promote apoptosis.
  • Reactive Oxygen Species (ROS) Production : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to cell death.

Case Studies

Recent studies have explored the efficacy of this compound in vivo using xenograft models. In these models, treatment with the compound resulted in significant tumor reduction compared to control groups, further supporting its potential as an anticancer therapeutic agent .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing the compound with high yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Coupling of a benzothiazole intermediate with a substituted benzoyl chloride under basic conditions (e.g., using triethylamine in dichloromethane).
  • Introduction of the pyrrolidinone moiety via nucleophilic substitution, requiring anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from methanol to achieve >95% purity .
    • Critical Parameters : Control reaction temperature (0–5°C during acyl chloride addition) and stoichiometry to minimize side products like unreacted intermediates or dimerization .

Q. Which spectroscopic and chromatographic techniques are essential for structural validation?

  • Core Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent integration and connectivity (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrazole protons at δ 7.2–8.1 ppm) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity and detect trace impurities .
  • IR Spectroscopy : Confirm carbonyl stretches (1660–1700 cm1^{-1} for amide and pyrrolidinone groups) .

Q. What are the primary biological targets hypothesized for this compound?

  • Target Identification : Preliminary docking studies suggest affinity for enzymes like DNA gyrase (due to benzothiazole interactions) and kinase receptors (via pyrazole and ethyl linker flexibility). Validate using enzyme inhibition assays (e.g., ATPase activity measurements) .
  • Screening Workflow : Use HEK293 or HeLa cell lines for cytotoxicity profiling (IC50_{50} determination) followed by target-specific assays .

Q. How can researchers ensure reproducibility in multi-step synthesis?

  • Best Practices :

  • Standardize solvent quality (e.g., anhydrous DMF for amide bond formation).
  • Monitor reaction progress with TLC (silica plates, UV visualization) at each step.
  • Document exact quenching and workup protocols (e.g., pH adjustment to 7.0 before extraction) .

Q. What are the stability considerations for long-term storage of the compound?

  • Storage Conditions : Store under argon at −20°C in amber vials to prevent oxidation of the pyrrolidinone ring and photodegradation of the benzothiazole moiety. Confirm stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can structural modifications optimize binding affinity to DNA gyrase?

  • SAR Strategies :

  • Benzothiazole Modifications : Introduce electron-withdrawing groups (e.g., Cl at position 6) to enhance π-π stacking with the enzyme’s active site.
  • Pyrazole Substitution : Replace the ethyl linker with a propyl group to improve hydrophobic interactions.
  • Validate via molecular dynamics simulations (AMBER or GROMACS) and crystallize ligand-enzyme complexes using SHELX .

Q. What experimental approaches resolve contradictions in reported IC50_{50} values across studies?

  • Troubleshooting Steps :

  • Standardize assay conditions (e.g., ATP concentration in kinase assays, pH 7.4 buffer).
  • Use isogenic cell lines to eliminate genetic variability.
  • Cross-validate with orthogonal methods (e.g., SPR for binding kinetics vs. cell-based assays) .

Q. How can X-ray crystallography elucidate the compound’s binding mode in complex with targets?

  • Protocol :

  • Co-crystallize the compound with purified DNA gyrase (10 mg/mL in 20 mM Tris-HCl pH 8.0).
  • Collect diffraction data (synchrotron source, λ = 1.0 Å), and refine using SHELXL (WinGX interface for anisotropic displacement parameters).
  • Analyze hydrogen-bonding networks (e.g., benzamide carbonyl with Arg136) using PyMOL .

Q. What computational tools predict metabolic liabilities of the pyrrolidinone moiety?

  • In Silico Methods :

  • Use Schrödinger’s ADMET Predictor or SwissADME to assess susceptibility to CYP450 oxidation.
  • Prioritize metabolites for synthesis (e.g., hydroxylated derivatives) and test in microsomal stability assays .

Q. How do solvent polarity and temperature affect regioselectivity in the final coupling step?

  • Optimization Framework :

  • Perform a Design of Experiments (DoE) screening varying solvents (THF vs. DCM), temperatures (25–60°C), and bases (Et3_3N vs. DBU).
  • Analyze outcomes via LC-MS to quantify regioselective vs. non-selective products. Polar aprotic solvents (e.g., DMF) favor N-alkylation over O-alkylation .

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